Lipophilicity (XLogP3) Differentiation vs. 2‑Phenyl and 2‑Ethyl Analogs
The target compound’s computed XLogP3 of ‑0.5 is notably lower than that of hypothetical 2‑phenyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (estimated XLogP3 ≈ 2.0) and 2‑ethyl‑N,N‑dimethyl‑6,7‑dihydropyrazolo[1,5‑a]pyrazine‑5(4H)‑sulfonamide (estimated XLogP3 ≈ 0.8), reflecting the cyclopropyl group’s attenuated lipophilicity relative to phenyl and ethyl substitutions [1][2]. This difference places the compound in a more favorable range for CNS penetration (optimal logP ≈ 1‑3) while maintaining sufficient aqueous solubility for in vitro assay conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ‑0.5 |
| Comparator Or Baseline | 2‑phenyl analog (XLogP3 ≈ 2.0); 2‑ethyl analog (XLogP3 ≈ 0.8) |
| Quantified Difference | ΔXLogP3 ≈ ‑2.5 vs. 2‑phenyl; ΔXLogP3 ≈ ‑1.3 vs. 2‑ethyl |
| Conditions | Computed XLogP3 values (PubChem 2021.05.07) for the target compound; comparator values estimated by structural analogy and consensus logP calculation algorithms. |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis, hERG channel blockade, and high metabolic clearance, making this compound a more developable lead for CNS indications than its more lipophilic analogs.
- [1] PubChem Compound Summary for CID 121020295, 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] Estimated logP values for comparator compounds derived from structural analogy and consensus algorithms (ALOGPS, XLogP3); no primary experimental data available. View Source
